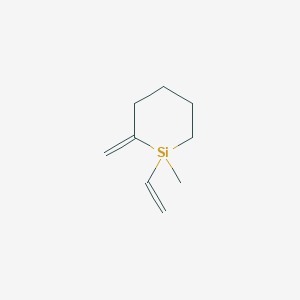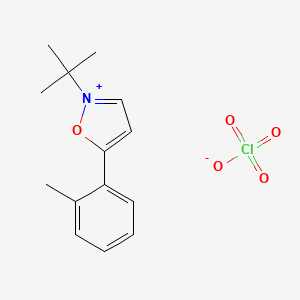
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a methylphenyl group, and an oxazolium ion, combined with a perchlorate anion, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the oxazolium ion. The process may involve:
Reactants: 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole and perchloric acid.
Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and ensure high yield.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions may be carried out using reducing agents to modify the oxazolium ion.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced oxazolium compounds.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets through its oxazolium ion. The compound can form stable complexes with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-5-methylphenol
- 4,4’-Thiobis(2-tert-butyl-5-methylphenol)
- 5-tert-Butyl-2-methylphenol
Uniqueness
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ion structure, which imparts distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
918884-81-8 |
|---|---|
Molekularformel |
C14H18ClNO5 |
Molekulargewicht |
315.75 g/mol |
IUPAC-Name |
2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H18NO.ClHO4/c1-11-7-5-6-8-12(11)13-9-10-15(16-13)14(2,3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
UPJYWMVPLCGDMC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=[N+](O2)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
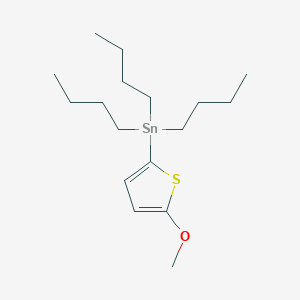
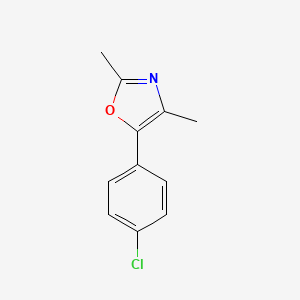

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
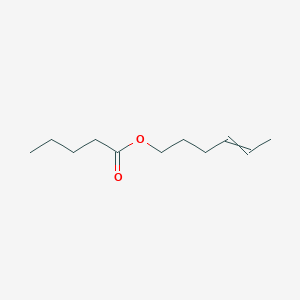
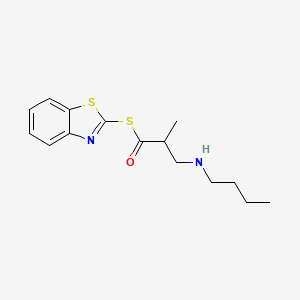
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)




